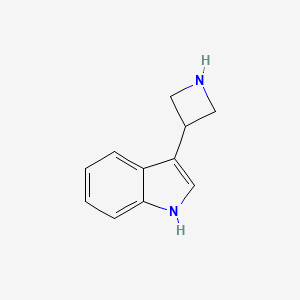

3-(Azetidin-3-yl)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(azetidin-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-11-9(3-1)10(7-13-11)8-5-12-6-8/h1-4,7-8,12-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTVSXQMFHOMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856050 | |

| Record name | 3-(Azetidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368911-80-1 | |

| Record name | 3-(Azetidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Azetidine-Indole Scaffold: A New Frontier in Modulating Biological Systems

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds into novel hybrid molecules represents a powerful approach to drug discovery. This guide delves into the burgeoning field of the azetidine-indole scaffold, a compelling fusion of two pharmacologically significant moieties. The indole nucleus, a cornerstone of numerous natural products and approved drugs, offers a versatile template for engaging a wide array of biological targets, most notably protein kinases. Concurrently, the azetidine ring, a strained, three-dimensional, four-membered heterocycle, is increasingly recognized for its ability to confer superior physicochemical and pharmacokinetic properties, including enhanced metabolic stability, solubility, and conformational rigidity.

This document provides a comprehensive analysis of the biological significance of the azetidine-indole scaffold. It begins by dissecting the individual contributions of the azetidine and indole moieties to molecular bioactivity and drug-like properties. It then explores the synergistic potential realized through their hybridization, presenting case studies of azetidine-indole-containing molecules with demonstrated anticancer and anti-inflammatory activities. Detailed synthetic protocols, biological assay methodologies, and structure-activity relationship (SAR) insights are provided to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical space. By elucidating the established successes and future potential of this unique scaffold, this guide aims to catalyze the development of a new generation of therapeutics with enhanced efficacy and safety profiles.

The Constituent Pharmacophores: A Tale of Two Scaffolds

The rationale for creating azetidine-indole hybrids is rooted in the distinct and complementary advantages each scaffold offers in drug design.

The Azetidine Moiety: A Tool for Physicochemical Optimization

The azetidine ring is a four-membered, nitrogen-containing saturated heterocycle that has emerged as a vital motif in modern drug discovery.[1][2] Its significance stems from a unique combination of structural and physical properties:

-

Conformational Rigidity and sp³-Richness: Unlike flexible aliphatic chains, the azetidine ring's high ring strain imposes a rigid, non-planar conformation.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[3] Its three-dimensional character helps molecules "escape from flatland," a design principle associated with improved clinical success rates.

-

Metabolic Stability: The incorporation of an azetidine ring can block sites of metabolic oxidation, enhancing a drug candidate's half-life. Several FDA-approved drugs, such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine motif to improve their pharmacokinetic profiles.[2]

-

Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to more lipophilic carbocyclic analogs.[3][4]

-

Novel Exit Vectors: The defined geometry of the azetidine ring provides unique and predictable exit vectors for substituents, allowing for precise exploration of the chemical space within a target's binding site.[3]

Despite historical challenges in their synthesis, recent advancements have made azetidine building blocks more accessible, fueling their incorporation into drug discovery programs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][5]

The Indole Nucleus: A Privileged Scaffold for Biological Activity

The indole scaffold is one of the most ubiquitous heterocycles in biologically active compounds, from the essential amino acid tryptophan to a vast array of natural products and synthetic drugs.[6] Its widespread importance is due to its ability to engage in multiple types of interactions with biological macromolecules.

-

Diverse Pharmacological Profile: Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[6][7]

-

Kinase Hinge-Binding Motif: The indole nucleus, and particularly its bioisostere, 7-azaindole, is a highly effective "hinge-binder" for protein kinases.[8] The N-H donor and the heterocyclic nitrogen acceptor of 7-azaindole can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[8][9] This has made it a foundational scaffold for numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[8]

-

Versatile Chemical Handle: The indole ring can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies and the optimization of potency and selectivity.[9]

The Azetidine-Indole Hybrid Scaffold: Synergistic Design and Biological Activity

The fusion of an azetidine ring with an indole nucleus creates a hybrid scaffold with the potential to leverage the strengths of both components. The azetidine can serve as a rigid, metabolically stable linker or substituent that optimally orients the biologically active indole moiety within its target, while simultaneously enhancing the overall drug-like properties of the molecule.

Case Study: Anticancer Activity of Azetidine-Containing TZT-1027 Analogues

Soblidotin (TZT-1027) is a potent tubulin-binding agent with significant anticancer activity. In an effort to optimize its properties, researchers have employed a conformational restriction strategy by replacing a flexible phenylethyl group at the C-terminus with a more rigid 3-aryl-azetidine moiety.[10][11]

This modification led to the synthesis of novel analogues with potent antiproliferative activities against human cancer cell lines.[10]

Table 1: In Vitro Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [11]

| Compound ID | C-Terminus Moiety | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |

| 1a | 3-phenylazetidine | 2.2 | 2.1 |

| 1b | 3-(4-fluorophenyl)azetidine | 3.1 | 2.9 |

| 1c | 3-(3-fluorophenyl)azetidine | 4.5 | 3.8 |

| TZT-1027 | Phenylethylamine | 1.8 | 1.5 |

The data demonstrates that incorporating the 3-aryl-azetidine scaffold maintains potent, low-nanomolar antiproliferative activity, comparable to the parent compound TZT-1027.[11] Compound 1a , for instance, showed IC₅₀ values of 2.2 nM and 2.1 nM against A549 (lung carcinoma) and HCT116 (colon carcinoma) cell lines, respectively.[10] This work validates the azetidine ring as a successful bioisosteric replacement for flexible fragments in the design of potent anticancer agents, effectively constraining the molecule into a bioactive conformation.

Case Study: Anti-inflammatory and Analgesic Properties of Azetidinoyl-Indoles

A study by Bhati and Kumar explored the synthesis of hybrid molecules incorporating an azetidin-2-one (β-lactam) ring linked to a thiadiazino-indole scaffold.[12] Specifically, a series of 3-chloro-4-aryl-1-{5-[{[1,3,4]thiadiazino[6,5-b]indol-3-ylamino]methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities.

Several compounds in the series demonstrated significant biological activity. Compound 8g , which features a 4-chlorophenyl substituent on the azetidinone ring, emerged as the most promising candidate. It exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema assay and significant analgesic effects, with a better safety profile (lower ulcerogenicity) than the standard drug phenylbutazone.[12] This study provides direct evidence that combining azetidine and indole-based structures can lead to compounds with valuable anti-inflammatory properties.

Potential Biological Targets and Mechanisms of Action

The versatility of the indole nucleus suggests that azetidine-indole hybrids could modulate a wide range of biological targets. The primary and most promising area of application is in the development of protein kinase inhibitors.

Protein Kinase Inhibition

The 7-azaindole isomer is a well-established hinge-binding scaffold for a multitude of kinases, including ROCK, Aurora kinases, and JAKs.[9][13][14] The azetidine moiety can be strategically appended to the indole core to probe regions outside the primary hinge-binding site, potentially enhancing selectivity and potency while improving pharmacokinetics.

Below is a conceptual workflow illustrating how an azetidine-indole scaffold could be developed as a Rho Kinase (ROCK) inhibitor, a target for diseases like hypertension and glaucoma.[9]

Caption: Workflow for developing azetidine-indole kinase inhibitors.

This logical progression from a known hinge-binding fragment to a fully optimized lead candidate highlights the strategic role of the azetidine scaffold. A hypothetical signaling pathway involving ROCK is depicted below.

Caption: Inhibition of the RhoA/ROCK signaling pathway.

Methodologies and Experimental Protocols

The successful exploration of the azetidine-indole scaffold requires robust synthetic and biological evaluation methods.

Exemplary Synthesis Protocol: Synthesis of an Azetidinoyl-Thiadiazino-Indole Derivative

The following protocol is adapted from the work of Bhati and Kumar (2008) for the synthesis of a 3-chloro-4-aryl-1-{...}azetidin-2-one derivative.[12] This represents a key cycloaddition step in forming the azetidine ring.

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve the precursor Schiff base, N-({5-[(4-chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}methyl) [1,3,4] thiadiazino[6,5-b]indol-3-amine (1.0 equivalent), in 30 mL of anhydrous 1,4-dioxane.

-

Reagent Addition: To the stirred solution, add triethylamine (TEA) (1.5 equivalents) to act as a base. Cool the mixture to 0-5 °C in an ice bath.

-

Cycloaddition: Add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled mixture over 15 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 7:3 ethyl acetate:hexane).

-

Workup: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. Dry the crude product under vacuum.

-

Recrystallization: Recrystallize the crude solid from ethanol to yield the pure 3-chloro-4-(4-chlorophenyl)-1-{5-[{[1,3,4]thiadiazino[6,5-b]indol-3-ylamino]methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one product.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for azetidin-2-one ring formation.

Exemplary Biological Protocol: In Vitro Antiproliferative MTT Assay

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines, as would be performed for novel azetidine-indole analogues.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 or HCT116) into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM.

-

Cell Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.

-

Incubation: Incubate the plates for 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Challenges

The azetidine-indole scaffold is a promising, albeit underexplored, area of medicinal chemistry. While initial studies have demonstrated its potential in anticancer and anti-inflammatory applications, a vast chemical space remains to be investigated.

Future Directions:

-

Systematic SAR Studies: There is a critical need for the synthesis and biological evaluation of diverse libraries of azetidine-indole hybrids to establish clear structure-activity relationships. Key questions include the optimal linkage point between the two scaffolds and the effect of substituents on both the azetidine and indole rings.

-

Exploration of New Targets: Given the success of azaindoles as kinase inhibitors, a focused effort to develop azetidine-azaindole hybrids for specific kinase targets (e.g., ROCK, JAK, Aurora) is a highly promising avenue.[9][13]

-

Stereochemistry: The synthesis and evaluation of enantiomerically pure substituted azetidines are crucial, as biological activity is often stereospecific.

Challenges:

-

Synthetic Accessibility: While improving, the synthesis of substituted azetidines, particularly in a stereocontrolled manner, can still be challenging and require multi-step sequences.[1]

-

Comprehensive Biological Profiling: Moving beyond initial in vitro assays to more complex cellular models, in vivo efficacy studies, and full ADME/Tox profiling will be necessary to validate the therapeutic potential of this scaffold.

References

-

Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

-

Bariwal, J., & Van der Eycken, E. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

Chen, Y., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

- Feula, A., Dhillon, S., Byravan, R., & Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(34), 5576–5584.

- Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines.

- Hefny, A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 9(8), 156-168.

-

Bhati, S. K., & Kumar, A. (2008). Synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles as promising anti-inflammatory agents. European Journal of Medicinal Chemistry, 43(11), 2323–2330. [Link]

-

Chen, Y., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available from: [Link]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (As provided by search result).

- Cheekatla, S. R. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (As provided by search result).

- Chauhan, M. H., Solanki, N. L., & Patel, D. K. (2022). A synthesis and biological evaluation of indole derivatives. International Journal of Innovative Science and Research Technology, 7(6).

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- Singh, G. S., & Singh, P. (2017). Recent progress in the synthesis and biological activities of azetidines. Mini-Reviews in Organic Chemistry, 14(3), 195-212.

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

- Verma, V. A., et al. (2020). Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs.

- Giraud, F., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Francaises, 58(4), 269-278.

-

Akue-Gedu, R., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4945. [Link]

- Bhardwaj, H., Sharma, G. K., Mittal, N., & Bhardwaj, H. (2021). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology, 14(12), 6509-6514.

- Akue-Gedu, R., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4945.

- Meegan, M. J., et al. (2012). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry, 55(17), 7763-7776.

- Han, Y., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 203, 112506.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 6. rjptonline.org [rjptonline.org]

- 7. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles as promising anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(Azetidin-3-yl)-1H-indole Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(azetidin-3-yl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets, particularly within the central nervous system (CNS). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds. We will delve into the nuanced effects of structural modifications on biological activity, drawing from field-proven insights to explain the rationale behind experimental choices. This document is designed to be a self-validating system, with detailed experimental protocols and supporting data to ensure scientific integrity.

Introduction: The Emergence of a Versatile Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered increasing attention in drug discovery due to its unique physicochemical properties.[1][2][3] Its inherent ring strain and three-dimensional character can impart favorable pharmacokinetic profiles, including improved solubility and metabolic stability, making it an attractive component for novel therapeutic agents.[3] When coupled with the indole nucleus, a ubiquitous pharmacophore in numerous biologically active compounds, the resulting 3-(azetidin-3-yl)-1H-indole core presents a powerful platform for modulating the activity of various biological targets.[4]

These analogs have shown particular promise as modulators of G protein-coupled receptors (GPCRs), such as serotonin (5-HT) receptors and metabotropic glutamate receptors (mGluRs), which are critical players in neuronal signaling and are implicated in a variety of CNS disorders.[5][6][7] Understanding the intricate relationship between the structure of these molecules and their biological activity is paramount for the rational design of potent, selective, and safe drug candidates.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of 3-(azetidin-3-yl)-1H-indole analogs can be systematically explored by considering modifications at three primary positions: the indole ring, the azetidine ring, and the azetidine nitrogen.

Modifications of the Indole Moiety

The indole nucleus serves as a crucial recognition element for many biological targets. Substitutions on the indole ring can significantly impact binding affinity, selectivity, and functional activity.

-

Position 5 of the Indole Ring: This position is a key handle for modulating activity, particularly for serotonin receptors. For instance, in the development of 5-HT1A receptor agonists, introducing a cyano (-CN) or fluoro (-F) group at the 5-position of the indole ring has been shown to enhance affinity.[8] This is exemplified in the development of the antidepressant drug vilazodone, where a 5-CN indole moiety contributes to its high affinity for the 5-HT1A receptor.[8]

-

Other Positions on the Indole Ring: While position 5 is often a primary focus, substitutions at other positions can also fine-tune the pharmacological profile. For example, in a series of 3-substituted N-piperidinyl indoles, modifications at various positions on the indole ring influenced their selectivity for different opioid receptors.[9]

The Role of the Azetidine Ring

The azetidine ring acts as a rigid linker between the indole core and substituents on the azetidine nitrogen. Its conformational rigidity can help to orient key pharmacophoric features in a favorable manner for receptor binding.[1][3] The 3-positional attachment to the indole is a common feature, and variations in this linkage are less explored in the literature.

Substitutions on the Azetidine Nitrogen

The nitrogen atom of the azetidine ring provides a critical attachment point for various side chains that can extend into solvent-exposed regions of the binding pocket or interact with specific sub-pockets of the receptor. This position is a major driver of potency and selectivity.

-

Arylpiperazine and Related Moieties: A common strategy involves the incorporation of an arylpiperazine moiety, a well-established pharmacophore for serotonin and dopamine receptors.[10] The nature of the aryl group and the length of the alkyl linker connecting it to the azetidine nitrogen are critical for optimizing activity.

-

Exploration of Diverse Side Chains: The versatility of the azetidine nitrogen allows for the introduction of a wide array of functional groups to probe the SAR. In the context of mGlu2 receptor positive allosteric modulators (PAMs), for instance, various heterocyclic and aromatic groups have been attached to the azetidine nitrogen to enhance potency and metabolic stability.[5]

Case Study: 3-(Azetidin-3-yl)-1H-benzimidazol-2-one Analogs as mGlu2 Receptor PAMs

A notable example of the successful application of the 3-(azetidin-3-yl) scaffold is in the development of mGlu2 receptor PAMs.[5] Starting from high-throughput screening hits, a scaffold hopping approach led to the identification of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as a bioisosteric replacement for a spiro-oxindole piperidine.[5] This new series demonstrated comparable mGlu2 PAM activity with improved metabolic stability.[5]

SAR of the Benzimidazol-2-one Core

Within this series, substitutions on the benzimidazol-2-one ring were explored. For example, the presence of a bromine atom on the benzimidazol-2-one core was found to be beneficial for potency, as its removal led to a decrease in activity and worsened metabolic stability.[5]

Quantitative SAR Data

The following table summarizes the functional activity and metabolic stability data for a selection of 3-(azetidin-3-yl)-1H-benzimidazol-2-one mGluR2 PAMs.

| Compound | R Group on Azetidine Nitrogen | mGlu2 PAM Activity (EC50, nM) | Metabolic Stability (% remaining after 15 min in HLM) |

| 21 | 3,6-dichloropyridazine | 130 | 85 |

| 22 | 3-chloro-6-methylpyridazine | 80 | 78 |

| 23 | 3-chloro-6-(trifluoromethyl)pyridazine | 50 | 92 |

| 24 | 3-chloro-6-methoxypyridazine | 250 | 65 |

Data synthesized from information presented in ACS Med. Chem. Lett. 2019, 10, 9, 1297–1303.[5]

Experimental Protocols

The synthesis of 3-(azetidin-3-yl)-1H-indole analogs generally involves a multi-step sequence. Below are representative protocols for the key synthetic transformations.

General Synthesis of N-Boc-3-(1H-indol-3-yl)azetidine

This protocol outlines a common method for coupling the indole and azetidine moieties.

Step-by-step Methodology:

-

Protection of Azetidin-3-one: Start with commercially available N-Boc-azetidin-3-one.

-

Wittig Reaction: React N-Boc-azetidin-3-one with a suitable phosphorus ylide, such as (methoxymethyl)triphenylphosphonium chloride, to introduce a vinyl ether at the 3-position.

-

Hydrolysis and Cyclization: Acid-catalyzed hydrolysis of the vinyl ether followed by in situ cyclization with indole in the presence of a Lewis acid (e.g., BF3·OEt2) affords N-Boc-3-(1H-indol-3-yl)azetidine.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

N-Alkylation of the Azetidine Ring

This protocol describes the functionalization of the azetidine nitrogen.

Step-by-step Methodology:

-

Deprotection: Remove the Boc protecting group from N-Boc-3-(1H-indol-3-yl)azetidine using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

-

Alkylation: The resulting secondary amine is then alkylated with a desired electrophile (e.g., an alkyl halide or a heteroaryl chloride) in the presence of a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3).

-

Purification: The final product is purified by flash column chromatography or preparative HPLC.

Visualization of Key Concepts

General SAR Strategy

Caption: General strategy for exploring the SAR of 3-(azetidin-3-yl)-1H-indole analogs.

Experimental Workflow for Synthesis

Caption: A representative synthetic workflow for 3-(azetidin-3-yl)-1H-indole analogs.

Signaling Pathway for 5-HT1A Receptor Agonism

Caption: Simplified signaling pathway for a 5-HT1A receptor agonist.

Conclusion and Future Directions

The 3-(azetidin-3-yl)-1H-indole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics, particularly for CNS disorders. The SAR studies conducted to date have revealed key structural features that govern the potency and selectivity of these analogs at various biological targets. Future research in this area should focus on expanding the diversity of substituents on both the indole and azetidine moieties to further probe the chemical space and identify compounds with improved drug-like properties. Moreover, a deeper understanding of the conformational preferences of these molecules and their interactions with their respective binding sites through computational modeling and structural biology will be invaluable for the continued rational design of next-generation therapeutics based on this remarkable scaffold.

References

-

García-Barrantes, P. M., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(9), 1297–1303. [Link]

-

Patel, M., & Patel, V. (2017). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Journal of Young Pharmacists, 9(3), 293-299. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

-

Wang, Z., et al. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 85(15), 9634–9645. [Link]

-

Wang, Z., & Zhang, Y. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 54(44), 13039-13042. [Link]

-

Pace, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 833. [Link]

-

Sagan, M., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. International Journal of Molecular Sciences, 25(11), 11276. [Link]

-

Singh, G., & Kumar, D. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

van den Hurk, M. M., et al. (2018). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 157, 108-121. [Link]

-

Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 16(4), 119. [Link]

-

Wang, Y., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 25(18), 4252. [Link]

-

Prisinzano, T. E., et al. (2019). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(18), 2631-2635. [Link]

-

Sharma, P., & Kumar, A. (2011). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 3(6), 433-440. [Link]

-

Li, Y., et al. (2021). Recent advances in the development of 5-HT1A receptor ligands for the treatment of depression. Medicine, 100(39), e27289. [Link]

-

Yildiz, I., & Cen, O. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. AVESİS. [Link]

-

Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Journal of Medicinal Chemistry, 56(10), 4037-4044. [Link]

-

Wu, W. L., et al. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(21), 3157-3160. [Link]

-

Skibiński, R., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. International Journal of Molecular Sciences, 24(1), 517. [Link]

-

Wallach, J., et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. Journal of Medicinal Chemistry, 65(9), 6546-6565. [Link]

-

Leopoldo, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(8), 1011. [Link]

-

Russell, M. G., et al. (1999). 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists. Journal of Medicinal Chemistry, 42(23), 4981-5001. [Link]

-

Kumar, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Di Bello, E., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

-

Zhang, M., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(10), 1743-1785. [Link]

-

McClure, K. F., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287. [Link]

-

Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Scientific Reports, 13(1), 693. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Selective N-Alkylation of 3-(Piperidin-3-yl)-1H-indole Analogs: A Guide for Medicinal Chemists

Introduction: The Significance of N-Alkylated 3-(Piperidin-3-yl)-1H-indole Scaffolds

The 3-(piperidin-3-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of the piperidine nitrogen in these analogs is a critical synthetic step for modulating their pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles. This application note provides a detailed protocol for the selective N-alkylation of 3-(piperidin-3-yl)-1H-indole analogs, offering insights into the underlying chemical principles, alternative methodologies, and practical considerations for researchers in drug discovery and development. The inherent chemical nature of the substrate, possessing two potentially nucleophilic nitrogen centers—the indole N-H and the piperidine N-H—necessitates a carefully controlled reaction to achieve selective alkylation of the more basic piperidine nitrogen.

Understanding the Reaction: Selectivity and Mechanism

The selective N-alkylation of the piperidine moiety in the presence of the indole is governed by the significant difference in basicity and nucleophilicity between the two nitrogen atoms. The piperidine nitrogen, being an aliphatic amine, is substantially more basic (pKa of the conjugate acid is ~11.2) than the indole nitrogen (pKa of the conjugate acid is ~ -2).[1] The lone pair of electrons on the piperidine nitrogen resides in an sp³ hybridized orbital, making it readily available for nucleophilic attack.[2][3][4] In contrast, the lone pair on the indole nitrogen is involved in the aromatic sextet of the indole ring, rendering it less available and significantly less nucleophilic.[1]

This inherent difference in reactivity allows for the selective alkylation of the piperidine nitrogen under moderately basic conditions, without the need for a protecting group on the indole nitrogen. Stronger bases, such as sodium hydride, are typically required to deprotonate the indole nitrogen for its subsequent alkylation.[5]

The primary mechanism for the N-alkylation of the piperidine is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

Primary Protocol: N-Alkylation using Alkyl Halides

This protocol is a robust and widely applicable method for the N-alkylation of 3-(piperidin-3-yl)-1H-indole analogs using various alkyl halides.

Materials and Equipment

-

3-(Piperidin-3-yl)-1H-indole analog

-

Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

LC-MS for reaction monitoring and product characterization

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 3-(piperidin-3-yl)-1H-indole analog (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.1-2.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to a gentle heat (e.g., 45 °C)[6]. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation: Representative Reaction Parameters

| Starting Material | Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-(Piperidin-3-yl)-1H-indole | (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester | K₂CO₃ (1.1) | CH₃CN | 45 | 12-24 | Varies | [6] |

| Piperidine | Alkyl bromide/iodide | K₂CO₃ or none | CH₃CN/DMF | RT - 70 | Varies | <70 | [7] |

| Substituted Indoles | Benzyl bromide | NaH (1.2) | DMF | RT - 80 | 1 | 91 | [5] |

Experimental Workflow Diagram

Caption: N-Alkylation Experimental Workflow.

Alternative Protocol: Reductive Amination

Reductive amination offers a valuable alternative for the N-alkylation of 3-(piperidin-3-yl)-1H-indole analogs, particularly when the desired alkyl group can be derived from a corresponding aldehyde or ketone. This method involves the formation of an iminium ion intermediate, which is then reduced in situ to the amine.

Materials and Equipment

-

3-(Piperidin-3-yl)-1H-indole analog

-

Aldehyde or ketone

-

Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Standard reaction and purification equipment as listed in the primary protocol.

Experimental Procedure

-

Reaction Setup: To a round-bottom flask, add the 3-(piperidin-3-yl)-1H-indole analog (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM or DCE.

-

Catalyst Addition (Optional): A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Reducing Agent Addition: To the stirred solution, add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) portion-wise at room temperature.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Mechanism of N-Alkylation: A Visual Representation

The SN2 reaction mechanism for the N-alkylation of the piperidine nitrogen is a fundamental concept in organic chemistry.

Caption: SN2 Reaction Mechanism.

Troubleshooting and Key Considerations

-

Choice of Base: While K₂CO₃ is a mild and effective base for selective N-alkylation of the piperidine, other bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed. The choice of base may influence reaction rates and should be optimized for specific substrates.

-

Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the order I > Br > Cl > OTs. More reactive agents may lead to faster reactions but could also increase the risk of side reactions.

-

Solvent Effects: Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.

-

Reaction Temperature: Higher temperatures can accelerate the reaction but may also promote side reactions or decomposition. Temperature should be carefully controlled and optimized.

-

Purification Challenges: The polarity of the N-alkylated products can vary significantly depending on the introduced alkyl group. A systematic approach to solvent system screening for column chromatography is recommended for effective purification.

Conclusion

The selective N-alkylation of 3-(piperidin-3-yl)-1H-indole analogs is a cornerstone synthetic transformation in the development of novel therapeutics. By leveraging the inherent difference in basicity between the piperidine and indole nitrogens, researchers can achieve high selectivity with straightforward and scalable protocols. The methods detailed in this application note, along with the provided insights into the reaction mechanism and optimization parameters, serve as a comprehensive guide for scientists engaged in the synthesis and derivatization of this important class of molecules.

References

-

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank, 2021, 2021(4), M1291. [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 2020, 25(24), 5953. [Link]

-

Basicity of Cyclic Nitrogen Compounds. YouTube, uploaded by BCPMed, 27 August 2023. [Link]

-

Basicity of heterocycles. YouTube, uploaded by Frostburg State University Chemistry Department, 13 April 2018. [Link]

-

Basicity of Amines. Chemistry Steps. [Link]

-

Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Synlett, 2005(1), 147-149. [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 2021, 86(17), 11797-11812. [Link]

-

Which is more basic among Pyridine, Pyrrole and Piperidine? Quora. [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 2021, 19(2), 296-300. [Link]

-

Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

-

An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 2000, 4(6), 438-440. [Link]

-

Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 2020, 26(68), 15856-15861. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 2020, 12(7), 1184. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 2018, 61(9), 4027-4045. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Emerging Role of 3-(Azetidin-3-yl)-1H-indole in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Modern Drug Discovery

The confluence of robust heterocyclic cores with unique bioisosteric replacements has become a cornerstone of modern medicinal chemistry. In this context, the 3-(Azetidin-3-yl)-1H-indole scaffold has emerged as a structure of significant interest. This framework marries the well-established pharmacological relevance of the indole nucleus with the advantageous physicochemical properties imparted by the strained four-membered azetidine ring.[1][2]

Indole and its derivatives are ubiquitous in biologically active natural products and approved pharmaceuticals, recognized for their ability to mimic peptide structures and interact with a wide array of biological targets.[2][3] The azetidine moiety, a saturated nitrogen-containing heterocycle, is increasingly utilized as a "small-but-impactful" substituent in drug design.[1] Its rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for further chemical exploration, thereby favorably modulating the pharmacokinetic profile of a lead compound.[1] This application note will delve into the synthesis, biological applications, and key experimental protocols for leveraging the 3-(Azetidin-3-yl)-1H-indole scaffold in drug discovery programs.

Key Applications in Medicinal Chemistry

The unique structural attributes of the 3-(Azetidin-3-yl)-1H-indole scaffold make it a versatile platform for targeting a range of disease areas. The indole core often serves as a crucial pharmacophore for binding to protein targets, while the azetidine substituent can be tailored to optimize potency, selectivity, and drug-like properties.

Oncology: A Focus on Kinase Inhibition

Protein kinases are a major class of therapeutic targets in oncology.[2] The indole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site.[4] The incorporation of an azetidine ring at the 3-position of the indole can provide a vector to access deeper pockets within the kinase domain or to improve physicochemical properties, leading to enhanced cell permeability and bioavailability.

A notable example is the development of covalent inhibitors of KRASG12C, a critical driver mutation in several cancers. Researchers have synthesized N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides, where the azetidine ring serves as a linker to the reactive acrylamide warhead that covalently modifies the target cysteine residue.

Table 1: Representative 3-(Azetidin-3-yl)-1H-indole Derivatives and Their Biological Targets

| Compound ID | Structure | Biological Target | Application Area | Reference |

| KRASG12C Inhibitor | N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide | KRASG12C | Oncology | |

| TDO2 Inhibitor Intermediate | tert-butyl 3-((4-(6-fluoro-l-(phenylsulfonyl)-lH-indol-3-yl)-lH-pyrazol-l-yl)methyl)azetidine-l-carboxylate | Tryptophan 2,3-dioxygenase (TDO2) | Oncology, Neurodegenerative Disorders |

Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is often hampered by the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of the azetidine ring, such as its ability to reduce lipophilicity while maintaining a degree of rigidity, can be advantageous in designing CNS-penetrant molecules.[5] Indole derivatives have a long history in neuroscience, with many acting on serotonergic and dopaminergic receptors. The 3-(Azetidin-3-yl)-1H-indole scaffold, therefore, represents a promising starting point for the design of novel therapeutics for a range of neurological and psychiatric conditions.

Synthetic Protocols

The synthesis of 3-(Azetidin-3-yl)-1H-indole derivatives can be approached through several routes. A common strategy involves the coupling of a pre-functionalized indole with a suitable azetidine building block. Below is a generalized protocol for a palladium-catalyzed cross-coupling reaction, a versatile method for forming the key C-N or C-C bond between the two heterocyclic systems.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Azetidinylindoles

This protocol describes the coupling of a 3-haloindole with an N-protected 3-aminoazetidine.

Materials:

-

3-Bromoindole (or other 3-haloindole)

-

tert-Butyl 3-aminoazetidine-1-carboxylate

-

Palladium(II) acetate (Pd(OAc)2)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoindole (1.0 mmol), tert-butyl 3-aminoazetidine-1-carboxylate (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(1H-indol-3-ylamino)azetidine-1-carboxylate.

-

Deprotection (Optional): The Boc-protecting group can be removed by treating the purified product with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for efficient cross-coupling. The Pd(OAc)2/Xantphos system is a robust combination for C-N bond formation.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle without causing unwanted side reactions.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Caption: Generalized workflow for the synthesis of 3-(Azetidin-3-yl)-1H-indole.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 3-(Azetidin-3-yl)-1H-indole scaffold is still emerging, some general principles can be inferred from related compound classes.

-

Substitution on the Indole Ring: The electronic and steric nature of substituents on the indole ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the indole nitrogen and influence binding interactions.

-

Substitution on the Azetidine Ring: The nitrogen atom of the azetidine ring provides a convenient handle for further functionalization. This position can be used to attach pharmacophoric groups, linkers to other moieties, or groups that modulate physicochemical properties.

-

Stereochemistry: If the azetidine ring is substituted, the resulting stereoisomers may exhibit different biological activities and pharmacokinetic profiles. Chiral separation and evaluation of individual enantiomers are often necessary.

Sources

- 1. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase inhibitors: insights into drug design from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(Azetidin-3-yl)-1H-indole Derivatives as mGlu2 Receptor Positive Allosteric Modulators (PAMs)

Introduction: Targeting Glutamatergic Dysregulation with mGlu2 PAMs

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), integral to synaptic plasticity, learning, and memory.[1] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, anxiety, and substance use disorders.[2][3] The metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target. As a member of the Group II mGlu receptors, mGlu2 is negatively coupled to adenylyl cyclase via Gαi/o proteins.[3][4][5] Predominantly located presynaptically, mGlu2 acts as an autoreceptor to inhibit glutamate release, thereby fine-tuning excitatory neurotransmission.[1][2][3]

Positive allosteric modulators (PAMs) offer a sophisticated approach to modulating mGlu2 activity. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a topographically distinct site, increasing the affinity and/or efficacy of the endogenous agonist, glutamate.[6] This mechanism provides several advantages, including greater subtype selectivity and a reduced risk of receptor desensitization and off-target effects.[7][8] The 3-(Azetidin-3-yl)-1H-indole scaffold has been identified as a novel chemotype for potent and selective mGlu2 PAMs, demonstrating potential for developing orally bioavailable and brain-penetrant therapeutic agents.[6][9]

This guide provides a comprehensive overview of the synthesis, in vitro characterization, and in vivo evaluation of 3-(Azetidin-3-yl)-1H-indole derivatives as mGlu2 PAMs. The protocols detailed herein are designed for researchers and drug development professionals aiming to explore this promising class of compounds.

Chemical Synthesis: A Generalised Approach

The synthesis of 3-(Azetidin-3-yl)-1H-indole derivatives can be achieved through a palladium-catalyzed N-arylation reaction, a robust method for forming C-N bonds. This approach typically involves the coupling of a suitably protected 3-haloindole with an N-protected azetidine derivative.

General Synthetic Scheme

Caption: General synthetic route for 3-(Azetidin-3-yl)-1H-indole derivatives.

Protocol: Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the synthesis of the target compounds. Optimization of catalysts, ligands, bases, and reaction conditions may be necessary for specific derivatives.

Materials:

-

Substituted 3-halo-1H-indole

-

N-Boc-azetidin-3-amine

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Procedure:

-

Coupling Reaction: a. To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 3-halo-1H-indole (1.0 eq), N-Boc-azetidin-3-amine (1.1 eq), palladium catalyst (0.02-0.1 eq), phosphine ligand (0.04-0.2 eq), and base (1.5-2.0 eq). b. Add anhydrous solvent and stir the mixture at elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. c. Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. d. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. e. Concentrate the organic layer under reduced pressure and purify the crude product by silica gel chromatography to obtain the N-Boc protected intermediate.

-

Deprotection: a. Dissolve the purified N-Boc protected intermediate in DCM. b. Add TFA (5-10 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion by TLC or LC-MS. d. Remove the solvent and excess TFA under reduced pressure. e. Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. f. Dry the combined organic layers, concentrate, and purify if necessary to yield the final 3-(Azetidin-3-yl)-1H-indole derivative.

In Vitro Characterization: A Multi-Assay Approach

A comprehensive in vitro pharmacological evaluation is crucial to determine the potency, efficacy, and selectivity of the synthesized compounds. The following protocols describe key functional assays for characterizing mGlu2 PAMs.

Workflow for In Vitro Assays

Caption: A typical workflow for the in vitro characterization of mGlu2 PAMs.

Thallium Flux Assay (GIRK-based)

This high-throughput assay measures the potentiation of glutamate-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][10]

Principle: Activation of Gαi/o-coupled receptors like mGlu2 leads to the opening of GIRK channels. The assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺). Tl⁺ flux through the channels is detected by a Tl⁺-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Use a stable cell line co-expressing the human mGlu2 receptor and GIRK channels (e.g., HEK293-GIRK-hmGlu2).

-

Cell Plating: Plate cells in 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and incubate with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.

-

Compound Addition: Add the test compounds (3-(Azetidin-3-yl)-1H-indole derivatives) at various concentrations.

-

Glutamate Stimulation & Reading: Add a sub-maximal (EC₂₀) concentration of glutamate along with a Tl⁺-containing buffer. Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: Calculate the increase in fluorescence signal. Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values by fitting the concentration-response data to a four-parameter logistic equation.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of the G-protein by the receptor.[1][5][11]

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGlu2 receptor (e.g., CHO-hmGlu2).

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, test compound, an EC₂₀ concentration of glutamate, and [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Scintillation Counting: Wash the filters, dry them, and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding and plot the concentration-response curve to calculate EC₅₀ and Eₘₐₓ values.

Intracellular Calcium Mobilization Assay

This assay is suitable for mGlu2 receptors co-expressed with a promiscuous G-protein (e.g., Gα₁₆) that couples receptor activation to the phospholipase C pathway.

Principle: Activation of the Gαq/11 pathway leads to the release of intracellular calcium (Ca²⁺) stores. This increase in cytosolic Ca²⁺ is measured using a Ca²⁺-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Use a cell line stably expressing the mGlu2 receptor and a promiscuous G-protein (e.g., HEK293-hmGlu2-Gα₁₆).

-

Cell Plating & Dye Loading: Plate cells in 384-well plates and load with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

-

Compound & Glutamate Addition: Use a fluorescent plate reader with automated injection to add the test compound, followed by an EC₂₀ concentration of glutamate.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of glutamate to determine the change in intracellular Ca²⁺ concentration.

-

Data Analysis: Plot the concentration-response data to determine the EC₅₀ and Eₘₐₓ of the PAM.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following mGlu2 receptor activation.[12]

Principle: Gαi/o-coupled receptors inhibit the production of cyclic AMP (cAMP). The assay measures the decrease in forskolin-stimulated cAMP levels.

Protocol:

-

Cell Culture: Use a cell line expressing the mGlu2 receptor (e.g., CHO-hmGlu2).

-

Compound Incubation: Incubate the cells with the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Forskolin Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Cell Lysis & cAMP Measurement: Lyse the cells and measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP accumulation and determine the IC₅₀ of the compound.

| Assay Type | Principle | Throughput | Key Parameters |

| Thallium Flux | Measures GIRK channel activation | High | EC₅₀, Eₘₐₓ |

| [³⁵S]GTPγS Binding | Measures G-protein activation | Medium | EC₅₀, Eₘₐₓ |

| Ca²⁺ Mobilization | Measures intracellular Ca²⁺ release | High | EC₅₀, Eₘₐₓ |

| cAMP Assay | Measures inhibition of adenylyl cyclase | High | IC₅₀, Eₘₐₓ |

In Vivo Evaluation: Assessing Anxiolytic-like Effects

Animal models are essential for evaluating the therapeutic potential of mGlu2 PAMs. The elevated plus maze (EPM) and light-dark box tests are widely used to assess anxiolytic-like activity in rodents.[7][13]

Elevated Plus Maze (EPM)

This test is based on the conflict between a rodent's innate aversion to open, elevated spaces and its motivation to explore a novel environment.[2][14][15]

Protocol:

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the test.[16]

-

Dosing: Administer the 3-(Azetidin-3-yl)-1H-indole derivative or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before testing.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore freely for 5-10 minutes.[2][16]

-

Data Collection: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

Light-Dark Box Test

This test also relies on the conflict between the drive to explore and the aversion to brightly lit, open areas.[9][17][18]

Protocol:

-

Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, connected by an opening.[19]

-

Acclimation & Dosing: Follow the same procedures as for the EPM.

-

Test Procedure: Place the animal in the center of the light compartment, facing away from the opening. The test duration is typically 5-10 minutes.

-

Data Collection: Record the time spent in each compartment and the number of transitions between the two compartments using a video tracking system.

-

Data Analysis: Anxiolytic-like activity is characterized by a significant increase in the time spent in the light compartment and the number of transitions.

In Vivo Experimental Workflow

Caption: Workflow for the in vivo evaluation of lead mGlu2 PAMs.

Conclusion

The 3-(Azetidin-3-yl)-1H-indole scaffold represents a promising starting point for the development of novel mGlu2 PAMs. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. A systematic application of these methodologies will enable researchers to identify and advance lead candidates with therapeutic potential for a range of CNS disorders characterized by glutamatergic dysfunction.

References

-

(PDF) Metabotropic Glutamate Receptors in Central Nervous System Diseases. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011, July 26). Retrieved January 16, 2026, from [Link]

-

Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

ADX-71149 - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Elevated Plus Maze for Mice - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Role of Metabotropic Glutamate Receptors in Neurological Disorders - PubMed. (2019, February 8). Retrieved January 16, 2026, from [Link]

-

Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. (n.d.). Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence | Journal of Medicinal Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed. (2014, March 21). Retrieved January 16, 2026, from [Link]

-

The mouse light/dark box test - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PubMed. (2019, October 10). Retrieved January 16, 2026, from [Link]

-

GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved January 16, 2026, from [Link]

-

Light-dark box test - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Light/Dark Box Test - Creative Biolabs. (n.d.). Retrieved January 16, 2026, from [Link]

-

GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]

-

Light-dark box test – Knowledge and References. (n.d.). Retrieved January 16, 2026, from [Link]

-

Animal models for screening anxiolytic-like drugs: a perspective - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

-

cAMP Accumulation Assay - Creative BioMart. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ca2+ Mobilization Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Elevated plus maze protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. mmpc.org [mmpc.org]

- 7. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. Light-dark box test - Wikipedia [en.wikipedia.org]

- 18. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

Application Note: High-Efficiency Purification of 3-(Azetidin-3-yl)-1H-indole using Automated Flash Chromatography

Abstract

This application note provides a comprehensive guide to the purification of 3-(Azetidin-3-yl)-1H-indole, a key heterocyclic building block in modern drug discovery, utilizing automated flash chromatography. Due to the polar and basic nature of the target compound, two robust orthogonal methods are presented: a normal-phase method employing a basic modifier to mitigate peak tailing on standard silica, and a reverse-phase method offering excellent resolution for highly polar impurities. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a validated roadmap for obtaining high-purity 3-(Azetidin-3-yl)-1H-indole, a critical prerequisite for downstream applications.

Introduction: The Challenge of Purifying Polar Heterocycles

3-(Azetidin-3-yl)-1H-indole is a valuable scaffold in medicinal chemistry, combining the pharmacophoric elements of the indole nucleus with the synthetically versatile strained azetidine ring. The presence of both a weakly acidic indole N-H and a basic secondary amine in the azetidine ring imparts a high degree of polarity and a propensity for strong interaction with stationary phases. Consequently, purification by traditional normal-phase flash chromatography on silica gel is often plagued by significant peak tailing, leading to poor resolution and cross-contamination of fractions.